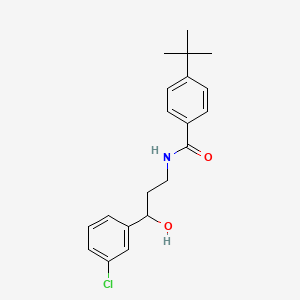![molecular formula C18H20N2O B2677004 2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole CAS No. 537701-07-8](/img/structure/B2677004.png)
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole” is a derivative of imidazole, which is a nitrogen-containing heterocycle . The imidazole ring is a key component in many biologically active molecules and is used in a variety of applications .
Synthesis Analysis
Imidazoles can be synthesized through various methods. One common method involves the reaction of glyoxal, formaldehyde, and ammonia . Another method involves the cyclization of amido-nitriles, which can be achieved under mild conditions and allows for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex. For example, the crystal structure of 2-methylimidazole is in the orthorhombic crystal system with specific lattice parameters . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis
Imidazole and its derivatives participate in a variety of chemical reactions. For instance, they can undergo oxidation reactions initiated by hydroxyl radicals . They can also participate in multicomponent reactions to form various substituted imidazoles .Physical And Chemical Properties Analysis
Imidazole and its derivatives exhibit a range of physical and chemical properties. For example, 1-Benzyl-2-methylimidazole is a clear light yellow to amber liquid . It’s also worth noting that imidazole is a π-deficient ligand (π-acceptor) similar to pyridine .Scientific Research Applications
Antiviral and Antihypertensive Properties
Research into benzimidazole derivatives has identified compounds with significant antiviral and antihypertensive effects. For example, nonpeptide angiotensin II receptor antagonists, including various N-(biphenylylmethyl)imidazoles, have been synthesized, showing potent antihypertensive effects upon oral administration. The acidic group at the 2'-position of the biphenyl is essential for both high affinity for the angiotensin II receptor and oral antihypertensive potency, with the tetrazole ring being the most effective acidic isostere replacement for the carboxylic acid group (Carini et al., 1991).
Ferroelectricity and Antiferroelectricity
Benzimidazoles, including 2-methylbenzimidazole, demonstrate above-room-temperature ferroelectricity and antiferroelectricity. This property is attributed to the amphoteric nature of imidazole units, which can bind molecules into a dipolar chain, enabling electrically switchable polarization even in the crystalline state through proton tautomerization. This characteristic makes them promising for lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Antioxidant Activities
The synthesis and evaluation of novel benzimidazoles for antioxidant activities have been explored, with certain derivatives showing significant in vitro antioxidant properties. These studies are crucial for understanding the potential therapeutic uses of benzimidazole derivatives in combating oxidative stress-related diseases (Alp et al., 2015).
Electrocatalysis and Bioelectronic Applications
Benzimidazole derivatives have been utilized as bifunctional electrocatalysts for the oxidation of ascorbic acid and adrenaline, showcasing the versatility of these compounds in bioelectronic applications. Such research paves the way for the development of sensitive and selective biosensors and electrocatalytic materials (Nasirizadeh et al., 2013).
Synthesis and Biological Activity
Further studies involve the synthesis of benzimidazole derivatives with various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. These investigations contribute to the development of new therapeutic agents based on the benzimidazole scaffold (Streciwilk et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis and application of imidazole derivatives continue to be an active area of research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications . Future challenges include improving the efficiency and selectivity of these synthesis methods .
properties
IUPAC Name |
2-methyl-1-[(4-propoxyphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-21-16-10-8-15(9-11-16)13-20-14(2)19-17-6-4-5-7-18(17)20/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTDSAYBPNFSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)

![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)


![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methylbenzamide](/img/structure/B2676934.png)
![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)

![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2(1H)-one](/img/structure/B2676941.png)
![N-(3-methylbutyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2676944.png)